4-Bromo-3,5-dimethylaniline
Overview
Description
4-Bromo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylaniline typically involves the bromination of 3,5-dimethylaniline. One common method includes the following steps:
Starting Material: 3,5-dimethylaniline is dissolved in ice-cold dichloromethane.
Acylation: Trifluoroacetic anhydride is added to the solution, and the mixture is stirred for 30 minutes.
Bromination: Bromine is slowly added to the reaction mixture over 5 minutes.
Work-Up: The reaction mixture is subjected to aqueous work-up and drying in vacuo.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Electrophilic Substitution: Products depend on the electrophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-3,5-dimethylaniline is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups on the nitrogen atom.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.
4-Bromo-2,6-dimethylaniline: Similar structure but with bromine and methyl groups at different positions.
Uniqueness: 4-Bromo-3,5-dimethylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. The presence of both bromine and methyl groups at specific positions on the benzene ring makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-3,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPXDJLNYCSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495578 | |
Record name | 4-Bromo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-90-3 | |
Record name | 4-Bromo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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